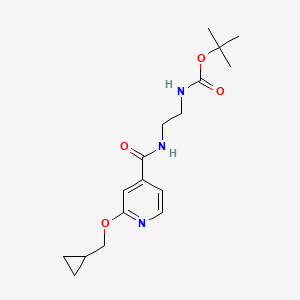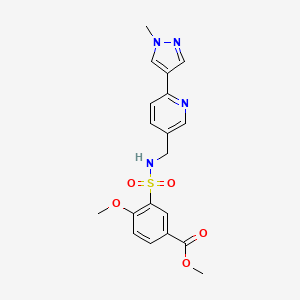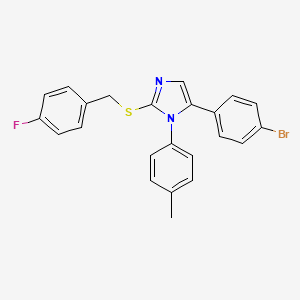
5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(p-tolyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(p-tolyl)-1H-imidazole is a part of a broad class of imidazole derivatives known for their versatile chemical properties and utility in various scientific applications, excluding drug use and dosage information. Imidazole derivatives are pivotal in the development of new materials, catalysts, and potential therapeutic agents due to their unique structural features.
Synthesis Analysis
The synthesis of imidazole derivatives, including compounds similar to 5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(p-tolyl)-1H-imidazole, often involves multi-step chemical reactions that include cyclization, alkylation, and substitution reactions. These processes are critical for constructing the imidazole core and introducing various functional groups at specific positions on the aromatic rings (Banu et al., 2013).
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by their planar geometry and the presence of aromatic systems, which contribute to their stability and reactivity. Crystal structure analyses reveal that these compounds exhibit intermolecular interactions such as hydrogen bonding and π-π stacking, facilitating the formation of supramolecular networks (Sowmya et al., 2020).
Chemical Reactions and Properties
Imidazole derivatives participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, owing to the electron-rich nature of the imidazole ring. These reactions are essential for modifying the chemical structure and introducing new functional groups to the core molecule, thereby altering its chemical properties (Jayashree et al., 2019).
Physical Properties Analysis
The physical properties of imidazole derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature and position of substituents on the imidazole ring. These properties are crucial for determining the compound's suitability for various scientific applications, including material science and catalysis (Banu et al., 2014).
Chemical Properties Analysis
Imidazole derivatives exhibit a wide range of chemical properties, including acidity and basicity of the imidazole nitrogen atoms, redox behavior, and photophysical properties. These characteristics are pivotal for their application in photovoltaics, organic light-emitting diodes (OLEDs), and as ligands in coordination chemistry (Miura et al., 2021).
Scientific Research Applications
Imidazole Derivatives and Their Antitumor Activity
Imidazole derivatives, including bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have been reviewed for their antitumor activities. Some compounds within this category have advanced to preclinical testing stages, indicating their potential in the search for new antitumor drugs and the synthesis of compounds with varied biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles
The synthesis and biological significance of 2-(thio)ureabenzothiazoles (TBT and UBT) have been highlighted, showing their importance in medicinal chemistry. Compounds such as Frentizole, a UBT derivative used for treating rheumatoid arthritis and systemic lupus erythematosus, demonstrate the therapeutic potential of these derivatives (Rosales-Hernández et al., 2022).
Pharmacophore Design of p38α MAP Kinase Inhibitors
Research on synthetic compounds with tri- and tetra-substituted imidazole scaffolds as selective inhibitors of p38 mitogen-activated protein (MAP) kinase has been reviewed. These inhibitors are crucial for controlling proinflammatory cytokine release, showing the significance of imidazole derivatives in designing pharmacophores for therapeutic applications (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles
The synthesis and chemical/biological properties of 4-phosphorylated 1,3-azoles, including imidazoles, have been systematically reviewed. These derivatives are synthesized via various methods and are known for their diverse biological activities, such as insectoacaricidal and anti-blastic effects, highlighting the versatility of imidazole-based compounds in scientific research (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
properties
IUPAC Name |
5-(4-bromophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-1-(4-methylphenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrFN2S/c1-16-2-12-21(13-3-16)27-22(18-6-8-19(24)9-7-18)14-26-23(27)28-15-17-4-10-20(25)11-5-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWHHKNWJXTBCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(p-tolyl)-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2495100.png)
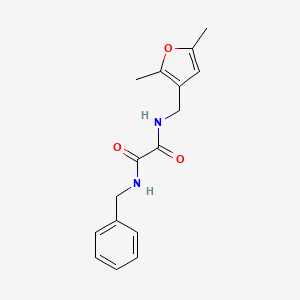
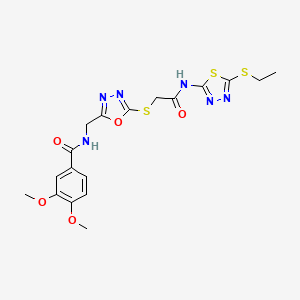
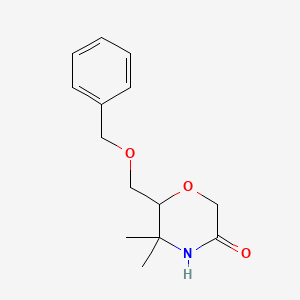
![N-(cyanomethyl)-2-{[1-(3-methylphenyl)cyclopentyl]amino}acetamide](/img/structure/B2495109.png)
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2495112.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2495114.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide](/img/structure/B2495115.png)
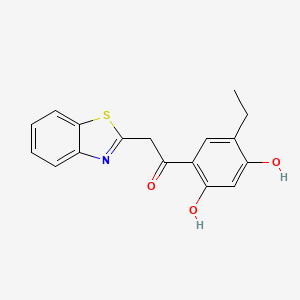
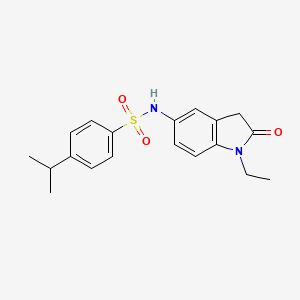
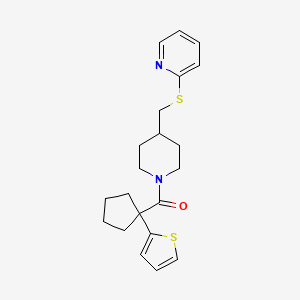
![Methyl 4-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2495120.png)
